molecular formula C23H22ClN5O2 B2696625 2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-49-9

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2696625
CAS No.: 921898-49-9
M. Wt: 435.91
InChI Key: QBBHWPNOHUWRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a biologically active compound designed as a potent and selective kinase inhibitor, primarily targeting Janus Kinase 2 (JAK2) and Bruton's Tyrosine Kinase (BTK). The core pyrazolopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry that confers high-affinity binding to the ATP-binding site of various kinases. JAK2 is a critical component of the JAK-STAT signaling pathway , which is essential for hematopoiesis, immune function, and cell growth; dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. BTK plays a central role in B-cell receptor signaling , making it a key therapeutic target for B-cell malignancies like chronic lymphocytic leukemia and autoimmune conditions. Consequently, this compound serves as a valuable chemical probe for researchers investigating the intricate signaling mechanisms of JAK2 and BTK in cellular and disease models. Its application extends to high-throughput screening assays, target validation studies, and the in vitro evaluation of downstream pathway inhibition, providing critical insights for the development of novel targeted cancer therapies and treatments for inflammatory disorders.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-16-2-4-18(5-3-16)14-28-15-26-22-20(23(28)31)13-27-29(22)11-10-25-21(30)12-17-6-8-19(24)9-7-17/h2-9,13,15H,10-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBHWPNOHUWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 373.83 g/mol
  • CAS Number : 478033-73-7

This compound features a chlorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: In Vitro Cytotoxicity

A study conducted on several pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the structure could enhance cytotoxicity against cancer cells. The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound class. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Standard (Celecoxib)0.040.04
Pyrazolo Derivative0.050.03

The above table summarizes findings where certain derivatives exhibited comparable or superior inhibition of COX-2 compared to celecoxib, a well-known anti-inflammatory drug .

Acetylcholinesterase Inhibition

Moreover, some studies suggest that compounds with similar structures may act as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s.

The inhibition of AChE can help increase acetylcholine levels in synaptic clefts, potentially improving cognitive function. In silico studies have indicated that the binding affinity of these compounds for AChE is promising, with some derivatives showing nanomolar IC50 values .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact both potency and selectivity for target enzymes.

Key Findings

  • Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Pyrazole Ring Modifications : Altering positions on the pyrazole ring can lead to variations in biological activity.
  • Alkyl Substituents : The presence of bulky groups like methylbenzyl can increase binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidinone 5-(4-methylbenzyl), N-ethyl-4-chlorophenylacetamide Amide, chlorophenyl, methylbenzyl ~478.9 (estimated)
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidinone 5-(4-methylbenzyl), N-ethyl-2,4-dichlorophenoxyacetamide Ether, dichlorophenoxy ~527.3
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidinone 3-Aryl sulfonamide, fluorophenyl chromene Sulfonamide, fluorophenyl ~589.1
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-Oxadiazole-thione 4-Chlorophenyl pyrimidine, nitroaryl acetamide Thioether, nitro group ~571.0

Key Observations :

  • Substituent Impact : The target compound lacks the sulfonamide (e.g., ) or thioether groups (e.g., ) seen in analogs, which may reduce polarity and alter target selectivity.
  • Chlorophenyl vs.
  • Bioisosteric Replacements: The 1,3,4-oxadiazole-thione core in replaces the pyrazolo[3,4-d]pyrimidinone, altering hydrogen-bonding capacity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound Compound Compound
logP ~3.2 (estimated) ~4.1 ~2.8 ~3.5
Hydrogen Bond Donors 2 2 3 2
Hydrogen Bond Acceptors 6 7 9 10
Polar Surface Area (Ų) ~95 ~105 ~125 ~135
Solubility (mg/mL) <0.1 (predicted) <0.05 ~0.2 <0.1

Analysis :

  • The target compound exhibits moderate lipophilicity (logP ~3.2), comparable to oxadiazole derivatives (e.g., ) but lower than dichlorophenoxy analogs (logP ~4.1, ).
  • Reduced hydrogen-bond acceptors relative to sulfonamide-containing analogs (e.g., ) may improve blood-brain barrier penetration.

Bioactivity and Mechanism of Action

Table 3: Reported Bioactivities of Structural Analogs

Compound Bioactivity Mechanism Reference
Compound Antiproliferative (IC₅₀ = 1.8 μM vs. MCF-7 cells) Kinase inhibition (e.g., EGFR)
Compound Kinase inhibitor (IC₅₀ = 0.3 μM vs. JAK2) ATP-competitive binding
Compound Antimicrobial (MIC = 4 μg/mL vs. S. aureus) Disruption of cell wall synthesis

Inferences for the Target Compound :

  • The pyrazolo[3,4-d]pyrimidinone core is strongly associated with kinase inhibition (e.g., JAK2, EGFR) .
  • The absence of electron-withdrawing groups (e.g., nitro in ) may reduce antibacterial efficacy but enhance selectivity for eukaryotic targets.
  • Clustering analysis () suggests that analogs with chlorophenyl/acetamide motifs share bioactivity profiles linked to apoptosis induction.

Research Findings and Trends

  • Structural-Activity Relationship (SAR) : Bioactivity correlates with substituent electronic properties. For example, electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance kinase binding affinity, while bulky substituents (e.g., 4-methylbenzyl) improve metabolic stability .
  • Synthetic Accessibility : The target compound’s ethyl-linked acetamide group simplifies synthesis compared to sulfonamide or thioether derivatives, which require multi-step protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.